Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580207
InChI: InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate

CAS No.:

Cat. No.: VC13580207

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate -

Specification

Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
IUPAC Name tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate
Standard InChI InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3
Standard InChI Key GBKRMPMMOLENKE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate (CAS 1881330-84-2) is a synthetic carbamate derivative with a molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.15 g/mol . Its structure comprises:

  • Tert-butyl carbamate group: Provides steric protection and stability under acidic/basic conditions.

  • 4-Bromo-3-fluorophenyl moiety: Enhances electrophilicity and lipophilicity due to halogen substituents.

  • N-methyl group: Modifies electronic effects and solubility.

The compound is classified as a research chemical and is primarily used in medicinal chemistry and organic synthesis .

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions, typically starting from 4-bromo-3-fluoroaniline. Key steps include:

Step 1: Carbamate Formation

4-Bromo-3-fluoroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate tert-butyl 4-bromo-3-fluorophenylcarbamate.

Step 2: N-Methylation

The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to yield the final product .

Optimized Conditions:

  • Catalysts: Coupling agents like DCC or EDCl for carbamate formation.

  • Solvents: Dichloromethane or THF for reaction efficiency.

  • Purification: Flash chromatography with gradients of ethyl acetate/petroleum ether.

Physical and Chemical Properties

Key Properties

PropertyValue/DescriptionSource
Molecular Weight304.15 g/mol
LogP~3.09 (estimated)
SolubilityLow in water; soluble in organic solvents
Thermal StabilityStable under ambient conditions

Reactivity Profile

  • Hydrolysis: Rapid degradation under acidic (pH < 2) or alkaline (pH > 12) conditions, releasing tert-butyl cation and 4-bromo-3-fluorophenylamine.

  • Cross-Coupling: The bromine atom participates in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling C-C bond formation .

Comparative Analysis with Structurally Similar Compounds

Substituent Effects

CompoundKey DifferencesImpact on Reactivity/Stability
Tert-butyl N-(4-bromo-2-nitrophenyl)carbamate (CAS 327046-79-7)Nitro group at position 2Increased electrophilicity; reduced stability .
Tert-butyl N-(3-fluoro-4-methylphenyl)carbamate (CAS 494789-04-7)Methyl group at position 4Improved solubility; altered regioselectivity .
Tert-butyl N-(4-bromophenyl)-N-methylcarbamate (CAS 639520-70-0)Absence of fluorine at position 3Reduced lipophilicity; slower metabolic degradation .

Electronic and Steric Effects

  • Fluorine at position 3: Electron-withdrawing, directing electrophilic substitution to the para position.

  • Bromine at position 4: Enhances cross-coupling reactivity but introduces steric bulk .

Challenges in Regioselectivity

Steric and Electronic Factors

FactorImpact on ReactivityExample Reaction
Tert-butyl groupSteric hindrance limits nucleophilic attackSlower aminolysis rates.
Fluorine substituentDeactivates meta position for electrophilic substitutionPreferred para substitution in cross-coupling .

Catalytic Optimization

Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve regioselectivity in Suzuki-Miyaura reactions by stabilizing transition states.

Hazard CodeDescriptionPrecautionary Measures
H315Causes skin irritationWear protective gloves .
H319Causes serious eye irritationUse eye protection .

Applications in Organic Synthesis

Key Roles

  • Intermediate in PROTAC Synthesis: The bromine atom enables coupling with E3 ligase-targeting moieties .

  • Ligand in Catalytic Systems: Enhances solubility and stability in transition-metal catalysis.

Example Reaction Pathway

StepReactionReagents/ConditionsOutcome
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivative formation
2Boc DeprotectionHCl (dioxane), 25°CFree amine generation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator